
3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-ethyl-5-(3,4,5-trimethoxyphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-ethyl-5-(3,4,5-trimethoxyphenyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-ethyl-5-(3,4,5-trimethoxyphenyl)- involves the modulation of various cellular pathways. The compound has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, the compound has been found to induce apoptosis in cancer cells by regulating the expression of various genes involved in cell cycle progression and cell survival.
生化学的および生理学的効果
Studies have shown that 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-ethyl-5-(3,4,5-trimethoxyphenyl)- exhibits a range of biochemical and physiological effects. The compound has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, the compound has been found to inhibit the growth and proliferation of cancer cells.
実験室実験の利点と制限
One of the main advantages of using 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-ethyl-5-(3,4,5-trimethoxyphenyl)- in lab experiments is its ability to exhibit a range of biochemical and physiological effects. The compound is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and storage.
将来の方向性
There are several future directions for the study of 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-ethyl-5-(3,4,5-trimethoxyphenyl)-. One of the main areas of research is the development of new therapeutic agents for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the compound has potential applications in the development of new anticancer drugs. Further studies are also needed to elucidate the mechanism of action of the compound and to identify potential side effects and toxicity.
合成法
The synthesis of 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-ethyl-5-(3,4,5-trimethoxyphenyl)- involves the reaction of 4-ethyl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-1,2,4-triazol-3-one with hydrazine hydrate. The reaction takes place at room temperature, and the resulting compound is purified using column chromatography.
科学的研究の応用
3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-ethyl-5-(3,4,5-trimethoxyphenyl)- has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. The compound has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
CAS番号 |
108132-90-7 |
|---|---|
製品名 |
3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-ethyl-5-(3,4,5-trimethoxyphenyl)- |
分子式 |
C13H17N3O4 |
分子量 |
279.29 g/mol |
IUPAC名 |
4-ethyl-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C13H17N3O4/c1-5-16-12(14-15-13(16)17)8-6-9(18-2)11(20-4)10(7-8)19-3/h6-7H,5H2,1-4H3,(H,15,17) |
InChIキー |
BEMDHKBKWZBRST-UHFFFAOYSA-N |
SMILES |
CCN1C(=NNC1=O)C2=CC(=C(C(=C2)OC)OC)OC |
正規SMILES |
CCN1C(=NNC1=O)C2=CC(=C(C(=C2)OC)OC)OC |
その他のCAS番号 |
108132-90-7 |
同義語 |
2,4-Dihydro-4-ethyl-5-(3,4,5-trimethoxyphenyl)-3H-1,2,4-triazol-3-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8,9-Dihydrobenzo[k]fluoranthene-8,9-diol](/img/structure/B10824.png)
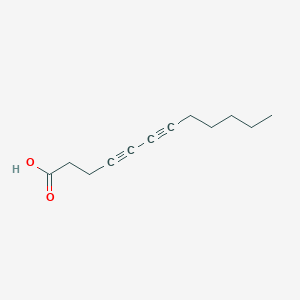

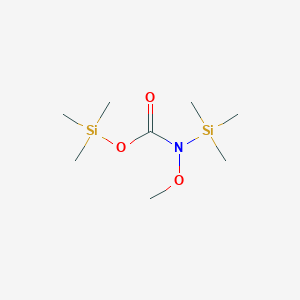
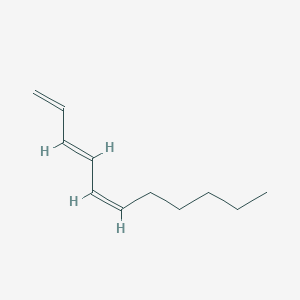

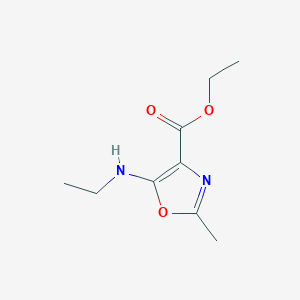

![Benzo[D]oxazol-2-ylmethanamine](/img/structure/B10846.png)
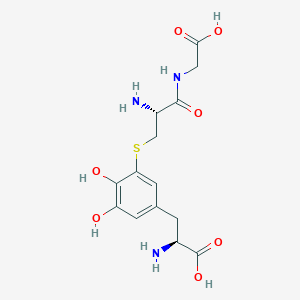

![[(3R,4Ar,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] 3-piperidin-1-ylpropanoate](/img/structure/B10852.png)
